4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one

Description

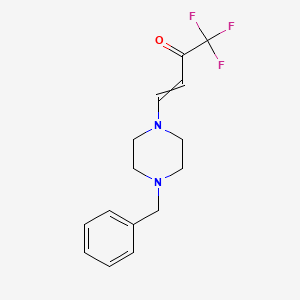

4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one is a synthetic organic compound that features a piperazine ring substituted with a benzyl group and a trifluorobut-3-en-2-one moiety

Properties

Molecular Formula |

C15H17F3N2O |

|---|---|

Molecular Weight |

298.30 g/mol |

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one |

InChI |

InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)6-7-19-8-10-20(11-9-19)12-13-4-2-1-3-5-13/h1-7H,8-12H2 |

InChI Key |

DSTRKKLZDQJGET-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C=CC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a strong acid catalyst.

Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Introduction of the Trifluorobut-3-en-2-one Moiety: The final step involves the reaction of the benzylpiperazine with 1,1,1-trifluoro-3-buten-2-one under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the benzylation step and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its possible antimicrobial and antifungal activities.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The trifluorobut-3-en-2-one moiety may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

- 4-(4-Benzylpiperazin-1-yl)cyclohexan-1-one hydrochloride

- 4-(4-Benzylpiperazin-1-yl)aniline

- 1-(4-Benzyl-1-piperazinyl)benzaldehyde

Uniqueness

4-(4-Benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one is unique due to the presence of the trifluorobut-3-en-2-one moiety, which imparts distinct chemical and biological properties. This moiety can influence the compound’s reactivity and interaction with biological targets, differentiating it from other benzylpiperazine derivatives.

Biological Activity

The compound 4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one is a synthetic organic molecule notable for its unique structural features, including a trifluoromethyl group and a piperazine ring. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C15H19F3N2O. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine ring contributes to the compound's bioavailability.

| Property | Value |

|---|---|

| Molecular Weight | 302.33 g/mol |

| IUPAC Name | This compound |

| CAS Number | 478047-18-6 |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | Not specified |

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The trifluoromethyl group is known to enhance binding affinity to target enzymes and receptors. The piperazine moiety may also facilitate interactions with neurotransmitter systems, suggesting potential applications in neuropharmacology.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antidepressant Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy in modulating serotonin and dopamine pathways, indicating potential antidepressant properties.

Antitumor Effects : Some derivatives of piperazine have been investigated for their anticancer activities. The unique structure of this compound may contribute to its ability to inhibit tumor cell proliferation.

Antimicrobial Properties : Compounds with trifluoromethyl groups often exhibit enhanced antimicrobial activity. Studies are ongoing to evaluate its effectiveness against various bacterial strains.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of related compounds. For instance:

- Antidepressant-like Effects : A study evaluated a series of piperazine derivatives for their effects on behavior in animal models of depression. Compounds with similar functional groups demonstrated significant reductions in depressive-like behaviors (PubMed ID: 35946897) .

- Antitumor Activity : Research on piperazine derivatives has shown promise in inhibiting cancer cell lines, suggesting that modifications like those found in this compound could enhance anticancer activity (PubChem) .

- Antimicrobial Testing : Initial tests have indicated that compounds featuring trifluoromethyl groups possess notable antibacterial properties against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.